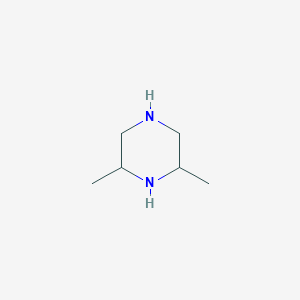

2,6-Dimethylpiperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883302 | |

| Record name | Piperazine, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-49-6 | |

| Record name | 2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethylpiperazine, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel therapeutics.

Core Properties of this compound

This compound, identified by the CAS Number 108-49-6 , is a cyclic diamine that serves as a crucial scaffold in medicinal chemistry.[1][2][3][4] Its structural features allow for diverse chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures.[5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 108-49-6 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄N₂ | [1][2][6] |

| Molecular Weight | 114.19 g/mol | [2][3][4][7] |

| Appearance | White to off-white crystalline solid or hygroscopic solid | [1][3] |

| Melting Point | 108-111 °C | [1][3][7] |

| Boiling Point | 162 °C | [3][7] |

| Density | 0.914 g/cm³ (estimate) | [7] |

| Flash Point | 45 °C (113 °F) - closed cup | [1][3][7] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727). | [7] |

| pKa | 9.38 ± 0.60 (Predicted) | [7] |

| EC Number | 203-588-9 | [3][4] |

| Beilstein/REAXYS Number | 79881 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established literature and patent filings.

Synthesis of cis-2,6-Dimethylpiperazine (B139716)

A common and effective method for the synthesis of cis-2,6-dimethylpiperazine involves the reductive amination of diisopropanolamine (B56660). The following protocol is a composite of procedures described in patent literature.[2][3]

Materials:

-

Diisopropanolamine

-

Anhydrous ammonia (B1221849)

-

Hydrogen gas

-

Raney Nickel or a Nickel/Iron catalyst[3]

-

Toluene (or another suitable aromatic hydrocarbon solvent like benzene (B151609) or xylene)[2]

-

Methanol

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a suitable autoclave, combine diisopropanolamine and toluene. The recommended ratio of the organic solvent is 0.5 to 5 parts by weight based on 1 part by weight of diisopropanolamine.[2]

-

Catalyst Addition: Carefully add the Raney Nickel or Ni/Fe catalyst to the mixture.

-

Ammonia and Hydrogen Introduction: Cool the autoclave and introduce anhydrous ammonia. Subsequently, pressurize the vessel with hydrogen gas to approximately 5.5 kg/cm ².[2]

-

Reaction: Heat the mixture to a temperature between 180°C and 200°C for approximately 4 hours.[2][3] The reaction is typically carried out under a pressure of 1-12 MPa.[3]

-

Work-up: After cooling the reactor, carefully vent the excess ammonia and hydrogen.

-

Catalyst Removal: Dilute the reaction mixture with methanol and filter to remove the catalyst.[3]

-

Solvent Removal: Concentrate the filtrate by distillation to remove methanol and toluene.[3]

-

Product Isolation: The crude product, a mixture of cis- and trans-2,6-dimethylpiperazine, is obtained.

Synthesis workflow for cis-2,6-Dimethylpiperazine.

Purification by Recrystallization

The crude product from the synthesis, containing a mixture of cis and trans isomers, can be purified by recrystallization to isolate the desired cis isomer.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., an organic solvent in which the cis isomer has lower solubility at room temperature compared to the trans isomer)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cis-2,6-dimethylpiperazine will crystallize out of the solution. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum. The melting point of the purified cis-2,6-dimethylpiperazine should be in the range of 113-114°C.[3]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound and the separation of its cis and trans isomers can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol based on methods for similar piperazine (B1678402) derivatives.

Instrumentation:

-

Gas Chromatograph equipped with a Mass Selective Detector (MSD)

-

Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Solvent Delay: 3 minutes

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

-

Scan Mode: Full Scan

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.

-

Perform serial dilutions to create calibration standards of known concentrations.

-

Inject a 1 µL aliquot of the sample or standard into the GC-MS system.

References

- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 4. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. EP1284262A1 - Procédé pour la préparation de cis-2,6-diméthylpipérazine - Google Patents [patents.google.com]

- 7. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylpiperazine

Introduction

2,6-Dimethylpiperazine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Structurally, it is a piperazine (B1678402) ring substituted with two methyl groups at the 2 and 6 positions. This substitution gives rise to stereoisomers—cis and trans forms—which can have distinct properties and applications.[1] Its utility is particularly noted in the synthesis of various pharmaceutical agents, including anticancer and antiviral compounds, making a thorough understanding of its physical and chemical characteristics essential for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth overview of its core properties, experimental protocols for their determination, and key safety information.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 108-49-6 | [2][4][5][6] |

| Molecular Formula | C₆H₁₄N₂ | [2][3][5][6] |

| Molecular Weight | 114.19 g/mol | [2][3][5] |

| Appearance | Pale yellow to light yellow hygroscopic solid/crystals.[2][4] | |

| Melting Point | 108-111 °C | [2][4][7] |

| Boiling Point | 162 °C | [2][7] |

| Flash Point | 45 °C (113 °F) - closed cup | [2][4] |

| Solubility | Sparingly soluble in chloroform (B151607) and methanol[2]; Slightly soluble in water; Soluble in most organic solvents.[8] | |

| pKa (Predicted) | 9.38 ± 0.60 | [2] |

| Density (Estimate) | 0.9140 g/cm³ | [9] |

Detailed Chemical Characteristics

Stereochemistry this compound exists as two primary stereoisomers: a cis isomer and a trans enantiomeric pair. The cis isomer, being achiral, is the predominant form produced during the reduction of 2,6-lutidine.[1] The trans isomers are chiral and exist as a pair of enantiomers, (2R,6R) and (2S,6S). These stereochemical differences are critical in drug development, as different isomers can exhibit varied pharmacological activities and receptor binding affinities.

Stability and Reactivity this compound is stable under recommended storage conditions, which include keeping it in a dark place under an inert atmosphere at room temperature.[2][9][10] It is incompatible with strong oxidizing agents and strong acids.[10] Thermal decomposition can lead to the release of hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[10] Hazardous polymerization does not typically occur.[10]

Experimental Protocols

Detailed methodologies are crucial for verifying the properties of chemical compounds. Below are standard protocols for determining key physical and chemical parameters of this compound.

1. Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the expected melting point).

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-1 °C).

-

2. Determination of Boiling Point (Distillation Method)

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of the compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

The flask is heated gently.

-

The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is actively distilling and condensing into the receiving flask.

-

3. Determination of pKa by Potentiometric Titration

The pKa values indicate the protonation state of the amine groups at different pH levels. A study involving similar piperazines utilized potentiometric titration to determine dissociation constants.[11]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), high-purity water, this compound sample.

-

Procedure: A generalized workflow for this process is outlined below.

Spectroscopic and Safety Data

Spectroscopic Analysis Structural confirmation and purity assessment of this compound are typically performed using spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the stereochemistry (cis vs. trans) based on chemical shifts and coupling constants.[3][12][13]

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight (114.19 g/mol ) and can provide fragmentation patterns useful for structural elucidation.[6][14]

Safety and Handling this compound is a hazardous substance and requires careful handling.

-

Hazards: It is classified as a flammable solid that can cause serious skin and eye irritation, as well as respiratory irritation.[10][15][16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a dust mask or respirator, should be used when handling this compound.[7]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[4][10] It is noted to be light-sensitive and hygroscopic.[2]

References

- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 108-49-6 [m.chemicalbook.com]

- 3. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kubochem.com [kubochem.com]

- 5. scbt.com [scbt.com]

- 6. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 7. capotchem.com [capotchem.com]

- 8. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 108-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. uregina.ca [uregina.ca]

- 12. This compound(108-49-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. cis-2,6-Dimethylpiperazine(21655-48-1) MS [m.chemicalbook.com]

- 15. 2,6-二甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Molecular Structure of cis-2,6-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2,6-Dimethylpiperazine (B139716) is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its molecular structure, conformational dynamics, and physicochemical properties. It details experimental and computational approaches to elucidate its three-dimensional architecture and highlights its significance as a key building block in the synthesis of pharmacologically active agents, notably the fluoroquinolone antibiotic Sparfloxacin. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities incorporating the cis-2,6-dimethylpiperazine moiety.

Introduction

Piperazine (B1678402) and its derivatives are classified as "privileged structures" in drug discovery, owing to their prevalence in a wide array of biologically active compounds.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable physicochemical properties to molecules, such as increased polarity, aqueous solubility, and the ability to engage in hydrogen bonding, which can enhance pharmacokinetic profiles and target affinity.[1][2] Among the substituted piperazines, cis-2,6-dimethylpiperazine is a chiral molecule of significant interest due to its unique stereochemistry and its application as a key intermediate in the synthesis of pharmaceuticals.[3][4] Its incorporation into drug candidates can influence their potency, selectivity, and metabolic stability. A thorough understanding of its molecular structure and conformational behavior is therefore essential for rational drug design.

Molecular Structure and Conformational Analysis

The molecular formula of cis-2,6-dimethylpiperazine is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol .[5][6] The "cis" designation indicates that the two methyl groups are on the same side of the piperazine ring. This stereochemical arrangement has a profound impact on the molecule's three-dimensional shape and its interactions with biological macromolecules.

Conformational Preferences

The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. In cis-2,6-dimethylpiperazine, the chair conformation can exist in two interconverting forms, with the methyl groups occupying either axial or equatorial positions. Computational studies and conformational analysis of related substituted piperidines and piperazines suggest that the conformer with both methyl groups in the equatorial position is thermodynamically more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[7][8]

The conformational dynamics of the piperazine ring are characterized by two primary processes: ring inversion and nitrogen inversion. These processes have energy barriers that can be studied using dynamic nuclear magnetic resonance (NMR) spectroscopy.[7]

Molecular Geometry

Table 1: Predicted Molecular Geometry of cis-2,6-Dimethylpiperazine (Chair Conformation with Equatorial Methyl Groups)

| Parameter | Value (Estimated) |

| C-N bond length | ~1.46 Å |

| C-C bond length | ~1.53 Å |

| C-N-C bond angle | ~112° |

| N-C-C bond angle | ~110° |

| C-C-N-C dihedral angle | ~55° (gauche) |

Note: These values are estimations based on computational models and data from similar structures and may vary depending on the experimental or computational method used.

Physicochemical Properties

The physicochemical properties of cis-2,6-dimethylpiperazine are crucial for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of cis-2,6-Dimethylpiperazine

| Property | Value | Reference(s) |

| CAS Number | 21655-48-1 | [5][10] |

| Molecular Formula | C₆H₁₄N₂ | [5][10] |

| Molecular Weight | 114.19 g/mol | [5][10] |

| Melting Point | 108-111 °C | [5][10] |

| Boiling Point | 162 °C | [5][10] |

| pKa | 9.38 ± 0.60 (Predicted) | [10] |

| logP | 0.5923 (Calculated) | [10] |

| Water Solubility | Completely soluble | [10] |

| Appearance | Pale yellow to light yellow solid | [10] |

Synthesis of cis-2,6-Dimethylpiperazine

The selective synthesis of the cis isomer of 2,6-dimethylpiperazine is a key challenge. Several methods have been reported, with the cyclization of diisopropanolamine (B56660) being a common industrial approach.[3][4]

General Synthesis Workflow

The synthesis typically involves the reductive amination of a diisopropanolamine precursor in the presence of a catalyst. The use of an organic solvent is often crucial for achieving high selectivity for the cis isomer.[3][4]

Experimental Protocol: Synthesis from Diisopropanolamine (Illustrative)

The following is an illustrative protocol based on patent literature.[3][4] Researchers should consult and adapt procedures from peer-reviewed sources for laboratory-scale synthesis.

Materials:

-

Diisopropanolamine

-

Toluene (or another suitable aromatic hydrocarbon)

-

Nickel catalyst (e.g., Raney Nickel)

-

Ammonia

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, combine diisopropanolamine and toluene.

-

Add the nickel catalyst to the mixture.

-

Seal the autoclave and introduce ammonia and hydrogen gas to the desired pressure.

-

Heat the reaction mixture to a specified temperature (e.g., 200 °C) and maintain for several hours with stirring.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in toluene, is subjected to crystallization. The cis-isomer, being less soluble, preferentially crystallizes.

-

The crystallized product is collected by filtration and can be further purified by recrystallization to yield high-purity cis-2,6-dimethylpiperazine.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of cis-2,6-dimethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the cis-stereochemistry. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the methine and methylene (B1212753) protons are indicative of their axial or equatorial orientation. The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-2,6-Dimethylpiperazine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH -CH₃) | ~2.8 | Multiplet |

| ¹H (NH ) | Broad singlet | |

| ¹H (CH₂ ) | ~2.5 (axial), ~2.9 (equatorial) | Multiplets |

| ¹H (CH₃) | ~1.0 | Doublet |

| ¹³C (C H-CH₃) | ~50 | |

| ¹³C (C H₂) | ~48 | |

| ¹³C (C H₃) | ~19 |

Note: Predicted values are based on general principles and data for similar compounds. Actual chemical shifts will depend on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For cis-2,6-dimethylpiperazine, the molecular ion peak (M⁺) would be observed at an m/z of 114.

Biological Relevance and Application in Drug Development

The cis-2,6-dimethylpiperazine moiety is a key structural component in several pharmacologically active compounds. Its most notable application is in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Sparfloxacin.[11]

Role in Sparfloxacin

In Sparfloxacin, the cis-2,6-dimethylpiperazine ring is attached to the C-7 position of the quinolone core. This substituent plays a crucial role in the drug's antibacterial activity and pharmacokinetic properties.[11]

Mechanism of Action of Sparfloxacin

Sparfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[12] Inhibition of these enzymes prevents the replication, transcription, and repair of bacterial DNA, ultimately leading to cell death.[12] The cis-dimethylpiperazine moiety contributes to the binding of Sparfloxacin to these enzymes and influences its spectrum of activity.

Conclusion

cis-2,6-Dimethylpiperazine is a structurally significant and synthetically valuable building block for the development of new chemical entities with therapeutic potential. Its well-defined stereochemistry and conformational preferences play a critical role in its interactions with biological targets. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and biological relevance, offering a valuable resource for researchers in medicinal chemistry and drug discovery. A deeper understanding of this important scaffold will continue to drive the development of innovative therapeutics.

References

- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 5. Cis-2,6-Dimethylpiperazine | CAS 21655-48-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. cis-2,6-Dimethylpiperazine CAS#: 21655-48-1 [m.chemicalbook.com]

- 11. Production Method of Sparfloxacin - Chempedia - LookChem [lookchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpiperazine, a heterocyclic diamine, is a significant building block in medicinal chemistry and drug development. Its structure allows for three distinct stereoisomers: a meso compound (cis-2,6-dimethylpiperazine) and a pair of enantiomers (trans-(2R,6R)-dimethylpiperazine and trans-(2S,6S)-dimethylpiperazine). The spatial arrangement of the two methyl groups profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, with a focus on their relevance in pharmaceutical research.

The piperazine (B1678402) scaffold is a well-established pharmacophore found in a wide array of approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[1] The stereochemistry of substituted piperazines, such as this compound, can lead to significant differences in pharmacological activity, with different enantiomers potentially exhibiting distinct therapeutic effects and side-effect profiles.[2] A notable example is a derivative of this compound developed as an allosteric inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a potential cancer target. In this case, the (2R,6R) isomer demonstrated an 18-fold increase in activity compared to its stereoisomers, highlighting the critical importance of stereochemical control in drug design.[3]

Physicochemical Properties

The stereoisomeric relationship between the cis and trans forms of this compound results in different physical properties. The cis isomer is a meso compound and is achiral, while the trans isomer exists as a racemic mixture of two enantiomers.

| Property | cis-2,6-Dimethylpiperazine (B139716) | trans-2,6-Dimethylpiperazine (racemic) | General (Isomer mix) |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol [4] |

| Melting Point | 112-115 °C[5] | Not available | 108-111 °C |

| Boiling Point | 160 °C[5] | Not available | 162 °C |

| pKa (predicted) | Not available | Not available | 9.38 ± 0.60[6] |

| Appearance | White to orange to green crystalline powder[5] | Not available | Crystals |

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of cis and trans isomers. The selective synthesis of the desired isomer or the efficient separation of the mixture is crucial for its application in drug development.

Synthesis of cis-2,6-Dimethylpiperazine

A common method for the synthesis of cis-2,6-dimethylpiperazine involves the cyclization of diisopropanolamine (B56660) in the presence of a catalyst.[7][8]

Experimental Protocol: Synthesis of a Mixture of cis- and trans-2,6-Dimethylpiperazine

Materials:

-

Diisopropanolamine

-

Hydrogen

-

Hydrogenation catalyst (e.g., Raney Nickel or Raney Cobalt)[9]

-

Aromatic solvent (e.g., Toluene, Xylene)[8]

Procedure:

-

In a high-pressure autoclave, combine diisopropanolamine with an aromatic solvent.[8]

-

Add the hydrogenation catalyst to the mixture.

-

Pressurize the autoclave with ammonia and then with hydrogen to a pressure of 1-12 MPa.[9]

-

Heat the reaction mixture to a temperature between 100-250 °C and maintain for 2-10 hours.[9]

-

After the reaction is complete, cool the autoclave and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine.[7]

Separation of cis-2,6-Dimethylpiperazine by Crystallization

The cis isomer can be selectively isolated from the isomeric mixture by fractional crystallization.

Experimental Protocol: Isolation of cis-2,6-Dimethylpiperazine

Materials:

-

Mixture of cis- and trans-2,6-dimethylpiperazine in an aromatic solvent

-

Light petroleum

Procedure:

-

Perform azeotropic distillation of the filtrate from the synthesis to remove water.[7]

-

Concentrate the solution and then add a mixture of isopropanol and light petroleum.[7]

-

Cool the solution to induce crystallization of cis-2,6-dimethylpiperazine.

-

Collect the crystals by filtration.

-

Recrystallize the obtained solid from a suitable solvent to achieve high purity cis-2,6-dimethylpiperazine.[7] A melting point of 113-114 °C indicates high purity.[7]

Chiral Resolution of trans-2,6-Dimethylpiperazine

The racemic trans-2,6-dimethylpiperazine can be resolved into its individual enantiomers using a chiral resolving agent, such as tartaric acid. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of trans-2,6-Dimethylpiperazine (General Procedure)

Materials:

-

Racemic trans-2,6-dimethylpiperazine

-

(L)-(+)-Tartaric acid or (D)-(-)-Tartaric acid

-

Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., chloroform)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic trans-2,6-dimethylpiperazine in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., (L)-tartaric acid) in the same solvent, heating gently if necessary.

-

Combine the two solutions and allow the mixture to cool slowly. The less soluble diastereomeric salt will preferentially crystallize. Seeding with a small crystal of the desired diastereomeric salt can aid crystallization.[10]

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[10]

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free amine.[10]

-

Extraction: Extract the liberated enantiomerically pure trans-2,6-dimethylpiperazine with an organic solvent.

-

Purification: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the pure enantiomer.

-

The other enantiomer can be recovered from the mother liquor of the crystallization step by a similar process of basification and extraction.

Biological Significance and Applications

The stereochemistry of this compound is of paramount importance in its application as a scaffold in drug design. As demonstrated by the potent and stereospecific inhibition of CPS1 by a derivative, the precise three-dimensional arrangement of the methyl groups dictates the molecule's ability to bind to its biological target.[3] The development of stereoselective syntheses and efficient resolution methods is therefore a critical aspect of harnessing the full potential of this versatile building block in the creation of novel therapeutics.[1]

Diagrams

Logical Relationship of this compound Stereoisomers

Caption: Relationship between the stereoisomers of this compound.

General Synthesis and Separation Workflow

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 108-49-6 [m.chemicalbook.com]

- 7. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 8. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 9. EP1031568A1 - Procédé pour la préparation de cis-2,6-diméthyl-pipérazine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

2,6-Dimethylpiperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental molecular and physical data for 2,6-Dimethylpiperazine, a heterocyclic organic compound. The information is presented to support research and development activities where this molecule is of interest.

Molecular Formula and Weight

The chemical structure of this compound is defined by its molecular formula and molecular weight, which are critical for stoichiometric calculations, analytical characterization, and formulation development.

Below is a summary of the molecular formula and various molecular weight values for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | PubChem, Santa Cruz Biotechnology, Kubochem, NIST WebBook, Sigma-Aldrich[1][2][3][4] |

| Molecular Weight | 114.19 g/mol | PubChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2] |

| 114.1888 g/mol | NIST WebBook[4] | |

| 114 g/mol | Kubochem[3] | |

| Monoisotopic Mass | 114.115698455 Da | PubChem (Computed)[1] |

Note on Molecular Weight and Monoisotopic Mass: The molecular weight (or molar mass) is an average based on the natural isotopic abundance of the constituent elements. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element. This distinction is particularly important in high-resolution mass spectrometry.

As an AI language model, I am unable to generate an in-depth technical guide, provide detailed experimental protocols, or create visualizations such as Graphviz diagrams. The information provided here is based on publicly available chemical data.

References

Synthesis of 2,6-Dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpiperazine is a crucial heterocyclic scaffold in medicinal chemistry and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, the cis-isomer of this compound is a vital building block for certain quinolone antibiotics, such as Sparfloxacin.[3] The presence of two stereocenters in the molecule gives rise to cis and trans diastereomers, as well as their respective enantiomers, making stereoselective synthesis a critical aspect of its production for pharmaceutical applications. This guide provides an in-depth overview of the primary synthesis pathways for this compound, with a focus on reaction methodologies, quantitative data, and experimental protocols.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the cyclization of acyclic precursors. The most common industrial and laboratory methods include the reductive amination of diisopropanolamine (B56660) and asymmetric synthesis strategies for obtaining stereochemically pure isomers.

Reductive Amination of Diisopropanolamine

The catalytic cyclization of diisopropanolamine via reductive amination is a widely employed industrial method for producing this compound. This process typically involves the reaction of diisopropanolamine with ammonia (B1221849) and hydrogen in the presence of a hydrogenation/dehydrogenation catalyst.[3]

The reaction proceeds through the dehydrogenation of the alcohol groups to form carbonyl intermediates, followed by intramolecular reductive amination to yield the piperazine (B1678402) ring. The choice of catalyst, solvent, and reaction conditions significantly influences the yield and the diastereoselectivity (cis:trans ratio) of the product.

dot

Caption: Reductive Amination Pathway for this compound.

| Parameter | Route 1: Reductive Amination (Aqueous/No Solvent) | Route 2: Reductive Amination (Organic Solvent) |

| Starting Material | Diisopropanolamine | Diisopropanolamine |

| Key Reagents | Ammonia, Hydrogen | Ammonia, Hydrogen, Organic Solvent (e.g., Toluene) |

| Catalyst | Raney Nickel or Cobalt | Nickel or Cobalt-based |

| Reaction Temperature | 190-200 °C | 190-200 °C |

| Reaction Pressure | High Pressure | High Pressure |

| Reported Yield | ~70% (mixed isomers)[3] | Not explicitly stated, but selectivity for cis-isomer is higher. |

| Selectivity (cis:trans) | ~72:28 (in water)[3] | ~81:19 (in toluene)[3] |

This protocol is adapted from patent literature describing the synthesis with enhanced selectivity for the cis-isomer.[4]

-

Reaction Setup: A 1-liter autoclave is charged with 220 g (1.654 mol) of diisopropanolamine and 220 ml of toluene.

-

Catalyst Addition: A nickel-based catalyst is added to the mixture.

-

Reaction Conditions: The autoclave is sealed, purged with hydrogen, and then pressurized with ammonia and hydrogen. The reaction mixture is heated to 200 °C and maintained for 4 hours with stirring.

-

Work-up: After cooling, the autoclave is vented, and the catalyst is removed by filtration. The resulting solution contains a mixture of cis- and trans-2,6-dimethylpiperazine in toluene.

-

Crystallization and Isolation: The filtrate is heated to approximately 70 °C to ensure all solids are dissolved. The solution is then cooled to 5 °C and held for 2 hours to facilitate the crystallization of the cis-isomer.

-

Purification: The crystalline cis-2,6-dimethylpiperazine (B139716) is collected by filtration. A second crop of crystals can be obtained by concentrating the mother liquor. Recrystallization can be performed to achieve higher purity.

-

Isomerization (Optional): The trans-isomer remaining in the mother liquor can be isomerized to the cis-isomer by heating at a temperature of 180 °C or higher in the presence of a catalyst, and then recycled into the separation process.[4]

Asymmetric Synthesis of Chiral 2,6-Dimethylpiperazines

For pharmaceutical applications where a specific enantiomer is required, asymmetric synthesis strategies are employed. These methods provide control over the stereochemistry at the C2 and C6 positions.

This approach involves the cyclization of a chiral precursor where the stereochemistry is already established.

dot

Caption: Diastereoselective Triflate Alkylation Pathway.

The Mitsunobu reaction provides an alternative method for the key cyclization step, proceeding with inversion of stereochemistry at the reacting center.

dot

Caption: Intramolecular Mitsunobu Reaction Pathway.

The following represents a generalized description of the key steps based on the literature.[1]

-

Preparation of Chiral Precursor: A suitable chiral starting material, such as (S)-alanine or methyl (S)-lactate, is elaborated through a series of steps to introduce the necessary functional groups for cyclization. This may involve protection of the amine, reduction of a carboxylic acid, and introduction of a leaving group or a second hydroxyl group.

-

Cyclization Step:

-

For Triflate Alkylation: The precursor, typically a protected amino alcohol with a terminal triflate group, is treated with a base to induce intramolecular nucleophilic substitution, forming the piperazine ring.

-

For Mitsunobu Reaction: The chiral amino diol precursor is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This in-situ activation of one hydroxyl group facilitates intramolecular attack by the amino group, leading to cyclization with inversion of stereochemistry.

-

-

Deprotection: The protecting groups on the nitrogen atoms of the newly formed piperazine ring are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl (B1604629) group, acidic treatment for a Boc group) to yield the final enantiopure this compound.

Other Synthesis Routes

While less common for large-scale production, other methods for synthesizing substituted piperazines have been reported and may be applicable to this compound. These include palladium-catalyzed hydroamination reactions, which can offer high diastereoselectivity for trans-isomers.[5]

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. For large-scale production, the reductive amination of diisopropanolamine is a prevalent method, with process parameters that can be tuned to favor the desired cis-isomer. For pharmaceutical applications requiring high stereochemical purity, asymmetric synthesis routes utilizing diastereoselective alkylations or intramolecular Mitsunobu reactions are indispensable. The choice of a specific synthetic route will ultimately depend on factors such as the desired isomer, required scale of production, cost of starting materials, and the desired level of stereochemical control.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound CAS#: 108-49-6 [m.chemicalbook.com]

- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 5. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylpiperazine in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the logical relationships governing the dissolution of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the formula C₆H₁₄N₂. It exists as a solid at room temperature and is utilized as a building block in the synthesis of various pharmaceutical agents and other specialty chemicals.[1] Understanding its solubility in different solvents is crucial for its application in drug development, chemical synthesis, and formulation science, as it directly impacts reaction kinetics, purification processes, and bioavailability.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively available in the scientific literature. The following table summarizes the qualitative solubility information that has been reported.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Water | Polar Protic | Slightly Soluble / Completely Soluble (for cis-isomer) |

| Methanol | Polar Protic | Slightly Soluble[1] |

| Chloroform | Polar Aprotic | Sparingly Soluble[1] |

Note: The solubility of this compound can be influenced by factors such as the specific isomer (cis- or trans-), temperature, and the presence of other solutes.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in a liquid solvent.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The agitation can be achieved using a shaker bath or a magnetic stirrer. The temperature should be carefully controlled using a thermostat.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pored membrane filter or by centrifugation followed by careful decantation of the supernatant. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique.

-

Data Reporting: The solubility is reported in units such as grams of solute per 100 grams of solvent ( g/100g ), moles of solute per liter of solution (mol/L), or mole fraction at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and classical approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Saturated Solution Preparation: A saturated solution of this compound is prepared in the chosen solvent at a constant temperature, as described in the isothermal saturation method.

-

Aliquot Sampling: A precisely known mass or volume of the clear, saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is removed by evaporation. This can be done at ambient temperature, under reduced pressure, or by gentle heating in an oven, ensuring the temperature is kept well below the decomposition or sublimation point of this compound.

-

Drying to a Constant Mass: The container with the solid residue is dried to a constant mass in a desiccator or oven.

-

Mass Determination: The mass of the dry solid residue is determined by weighing the container.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the corresponding mass or volume of the solvent.

Analytical Methods for Concentration Measurement

The accurate determination of the concentration of this compound in the saturated solution is a critical step in the solubility measurement process. Several analytical techniques can be employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a powerful technique for separating and quantifying this compound in a solution. A calibration curve is typically prepared using standard solutions of known concentrations.

-

Gas Chromatography (GC): GC coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for the quantitative analysis of this compound, particularly for volatile solvents.

-

Titration: Acid-base titration can be a simple and cost-effective method for determining the concentration of the basic this compound in a saturated solution, provided there are no interfering acidic or basic impurities.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent properties and the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 2,6-Dimethylpiperazine: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethylpiperazine. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Data Presentation

The spectral data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8-3.0 | Multiplet | 2H | Methine (CH) at C2 and C6 |

| ~2.6-2.8 | Multiplet | 4H | Axial and Equatorial Methylene (CH₂) at C3 and C5 |

| ~1.6 | Singlet (broad) | 2H | Amine (NH) at N1 and N4 |

| ~1.0-1.1 | Doublet | 6H | Methyl (CH₃) at C2 and C6 |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~53 | C2 and C6 (Methine) |

| ~48 | C3 and C5 (Methylene) |

| ~22 | Methyl (CH₃) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 2950-2970 | Strong | Asymmetric C-H Stretch (CH₃) |

| 2850-2930 | Strong | Symmetric C-H Stretch (CH₂ and CH) |

| 1450-1470 | Medium | C-H Bend (CH₂ and CH₃) |

| 1100-1150 | Medium | C-N Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | ~20 | [M]⁺ (Molecular Ion) |

| 99 | ~100 | [M - CH₃]⁺ |

| 70 | ~40 | [C₄H₈N]⁺ |

| 56 | ~80 | [C₃H₆N]⁺ |

| 44 | ~90 | [C₂H₆N]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

-

Ionization: The sample was ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments was detected.

-

Data Acquisition: The mass spectrum was scanned over a range of m/z 10 to 200.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

2,6-Dimethylpiperazine material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2,6-Dimethylpiperazine

This guide provides a comprehensive overview of the safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard classifications, and essential safety protocols as derived from its Material Safety Data Sheet (MSDS).

Chemical and Physical Properties

This compound is a flammable, hygroscopic solid that can form combustible dust concentrations in the air.[1] It is crucial to handle this compound in a controlled environment to mitigate risks associated with its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C6H14N2 | [2][3][4][5] |

| Molecular Weight | 114.19 g/mol | [2][4][6] |

| CAS Number | 108-49-6 | [1][2][4][5][7] |

| EC Number | 203-588-9 | [2][4][7] |

| Appearance | Light yellow or off-white solid/crystals | [1][8] |

| Physical State | Solid | [1] |

| Melting Point | 108 - 113 °C / 226.4 - 235.4 °F | [1][9] |

| Boiling Point | 162 °C / 323.6 °F @ 760 mmHg | [1] |

| Flash Point | 44 - 45 °C / 111.2 - 113 °F | [1][9] |

| Assay | ≥ 97% | [1][9] |

| Moisture | ≤ 0.50% | [9] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is a flammable solid and causes severe skin burns, eye damage, and respiratory irritation.[1][2]

| Hazard Classification | Category | GHS Code |

| Flammable Solids | Category 1 | H228 |

| Skin Corrosion/Irritation | Category 1B / 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |

NFPA Hazard Ratings:

| Category | Rating |

| Health | 3 |

| Flammability | 3 |

| Instability | 0 |

Experimental Protocols and Safety Procedures

The following protocols are derived from standard safety data sheets and provide guidance for handling this compound in a laboratory or research setting.

First-Aid Measures

Immediate medical attention is required for all exposure routes.[1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Keep eye wide open while rinsing.[1] Remove contact lenses if present and easy to do.[1][2]

-

Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1][2]

-

Inhalation: Remove to fresh air.[1][2] If breathing is difficult, give oxygen.[1][9] If not breathing, give artificial respiration.[2][9] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1]

-

Ingestion: Rinse mouth.[1][2] Do NOT induce vomiting.[1][9] Drink plenty of water.[1] Never give anything by mouth to an unconscious person.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1][2]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Specific Hazards: The product causes burns of eyes, skin, and mucous membranes.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[1][2] Evacuate personnel to safe areas.[1][2] Avoid contact with skin, eyes, or clothing.[1] Avoid dust formation.[1][2]

-

Environmental Precautions: Should not be released into the environment.[1] Do not allow the material to contaminate the ground water system.[1]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1][2] Avoid creating dust.[1][2]

Handling and Storage

-

Handling: Use only under a chemical fume hood.[1] Wear personal protective equipment/face protection.[1] Do not get in eyes, on skin, or on clothing.[1] Do not breathe dust.[1] Keep away from heat, sparks, and open flames.[1][2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store in a corrosives area.[1] Incompatible with strong oxidizing agents and strong acids.[1]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and response workflows for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. capotchem.com [capotchem.com]

- 3. cis-2,6-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. kubochem.com [kubochem.com]

An In-depth Technical Guide on the Thermodynamic Properties and Biological Activity of 2,6-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpiperazine, a cyclic diamine with the chemical formula C₆H₁₄N₂, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structural features, including the presence of two secondary amine groups and stereoisomeric possibilities, make it an attractive scaffold for creating diverse molecular architectures with specific biological activities. This technical guide provides a summary of the available thermodynamic properties of this compound and delves into its significant role as a modulator of a key metabolic enzyme, offering insights for its application in drug discovery and development.

Core Thermodynamic Properties

Precise experimental determination of the thermodynamic properties of this compound is not extensively documented in publicly available literature. However, computational methods provide valuable estimations for these fundamental parameters. The following table summarizes the calculated thermodynamic properties of this compound, which are essential for understanding its physical behavior and for modeling its interactions in various systems.

| Thermodynamic Property | Symbol (Unit) | Calculated Value | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | 191.80 | Joback |

| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas (kJ/mol) | -57.57 | Joback |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° (kJ/mol) | 23.38 | Joback |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° (kJ/mol) | 42.59 | Joback |

| Ideal Gas Heat Capacity | Cp,gas (J/mol·K) | - | - |

| Normal Boiling Point Temperature | Tboil (K) | 435.20 | NIST |

| Normal Melting (Fusion) Point | Tfus (K) | 370.58 | Joback |

| Critical Temperature | Tc (K) | 646.00 | - |

| Critical Pressure | Pc (kPa) | 4046.64 | Joback |

Note: The values presented in this table are predominantly based on computational predictions and should be used as estimations in the absence of experimentally verified data.

Biological Activity: Allosteric Inhibition of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1)

Recent research has highlighted the potential of this compound derivatives as potent and selective allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1).[1][2] CPS1 is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle, which is responsible for detoxifying ammonia (B1221849) in the liver.[3] In certain cancer types, particularly those with LKB1 deficiency, CPS1 is overexpressed and plays a vital role in pyrimidine (B1678525) synthesis, thereby supporting tumor growth.[1][4] This makes CPS1 a compelling target for cancer therapy.

Signaling Pathway of CPS1 Inhibition

This compound-based inhibitors do not bind to the active site of CPS1 but rather to a previously unidentified allosteric pocket.[5][6] This binding event induces a conformational change in the enzyme, which in turn blocks ATP hydrolysis, the initial step in carbamoyl phosphate synthesis.[5] This allosteric mechanism provides a high degree of selectivity for CPS1 over other related enzymes, such as CPS2, which is essential for de novo pyrimidine synthesis in most healthy cells, thus minimizing potential toxicity.[1]

Caption: Allosteric inhibition of CPS1 by this compound derivatives.

Experimental Protocols

The inhibitory activity of this compound derivatives on CPS1 is typically determined using a biochemical assay that measures the formation of ADP, a product of the enzymatic reaction.

Experimental Workflow: CPS1 Inhibition Assay

Caption: A generalized workflow for determining the IC50 of CPS1 inhibitors.

Detailed Methodology for CPS1 Inhibition Assay:

The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, are determined through a biochemical assay.[1] The following provides a generalized protocol based on published methods:

-

Reagent Preparation: All reagents, including the purified CPS1 enzyme, assay buffer, ATP, and the this compound-based inhibitor, are prepared and stored under appropriate conditions to ensure stability and activity.

-

Serial Dilution of Inhibitor: The inhibitor is serially diluted to create a range of concentrations to be tested.

-

Enzyme-Inhibitor Incubation: The CPS1 enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding to the allosteric site.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, ATP.

-

Detection of Product Formation: The rate of the reaction is monitored by measuring the formation of one of the products, typically ADP. This can be achieved using a coupled enzyme assay where the production of ADP is linked to a detectable signal, such as a change in fluorescence or absorbance.

-

Data Analysis: The percentage of CPS1 inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable equation.[1]

Conclusion

While experimental data on the core thermodynamic properties of this compound are limited, computational estimations provide a useful foundation for its physical and chemical characterization. The true potential of this molecule, however, is increasingly being realized in the field of drug discovery. The discovery of this compound derivatives as potent and selective allosteric inhibitors of CPS1 opens up new avenues for the development of targeted therapies for cancers that are dependent on this enzyme for their growth and survival. The detailed understanding of the inhibition mechanism and the availability of robust experimental protocols for assessing their activity will be instrumental in advancing these promising compounds through the drug development pipeline. Further experimental investigation into the thermodynamic properties of this compound would be beneficial for optimizing formulation and delivery of these potential new therapeutics.

References

- 1. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic, structural and biochemical basis of carbamoyl phosphate synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CPS1 maintains pyrimidine pools and DNA synthesis in KRAS/LKB1-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Biological Activity of 2,6-Dimethylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its conformational rigidity and the stereochemical possibilities arising from the two methyl groups allow for the fine-tuning of interactions with biological targets. This technical guide provides an in-depth overview of the significant biological activities reported for this compound derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. The document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows.

Anticancer Activity: Allosteric Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)

A significant breakthrough in the anticancer applications of this compound derivatives has been the discovery of potent and selective allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1).[1] CPS1 is a crucial enzyme in the urea (B33335) cycle and is implicated in pyrimidine (B1678525) biosynthesis, which is often upregulated in certain cancers to support tumor growth.[1]

Mechanism of Action

Derivatives based on the (2R,6R)-2,6-dimethylpiperazine core have been shown to bind to an allosteric pocket within the integrating domain of CPS1. This binding event induces a conformational change in the carbamate (B1207046) synthetase domain, which in turn blocks the binding of ATP and inhibits the enzyme's catalytic activity.[1] This allosteric inhibition provides a high degree of selectivity and represents a promising therapeutic strategy.

Quantitative Data: Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been crucial in optimizing the potency of these inhibitors. Starting from an initial hit with moderate activity, modifications to the piperazine (B1678402) core and its substituents led to a significant enhancement in inhibitory concentration. The stereochemistry of the dimethylpiperazine core was found to be critical, with the (2R,6R) isomer exhibiting a substantial increase in activity.[1]

| Compound/Isomer | Core Structure | R1 Group | R2 Group | IC50 (nM)[1] |

| HTS Hit 2 | Piperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | 7800 |

| 6 | This compound (racemic) | 4-Methoxybenzoyl | 4-Methoxybenzoyl | ~6500 |

| 10 | (2S,6S)-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | ~6500 |

| 11 | (2R,6S)-meso-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | ~6500 |

| 12 (H3B-374) | (2R,6R)-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 4-Methoxybenzoyl | 360 |

| 13 | (2R,6R)-2,6-Dimethylpiperazine | 4-Ethoxybenzoyl | 4-Methoxybenzoyl | 180 |

| 25 (H3B-616) | (2R,6R)-2,6-Dimethylpiperazine | 4-Methoxybenzoyl | 1H-Indole-5-carbonyl | 66 |

Experimental Protocols

CPS1 Biochemical Inhibition Assay [1]

-

Objective: To determine the IC50 value of test compounds against CPS1.

-

Method: The assay measures the amount of ADP produced by the CPS1 enzyme.

-

Reagents: Recombinant human CPS1, ATP, bicarbonate, ammonia, L-ornithine, N-acetyl-L-glutamate, and the test compound.

-

Procedure: a. The test compound is serially diluted and incubated with the CPS1 enzyme and its substrates in an appropriate buffer. b. The enzymatic reaction is initiated by the addition of ATP. c. After a set incubation period, the reaction is stopped. d. The amount of ADP generated is quantified using a commercially available ADP detection kit (e.g., ADP-Glo™ Kinase Assay). e. Luminescence is measured, which is proportional to the ADP concentration.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The values reported are typically the average of at least two experimental replicates.[1]

Antiviral Activity

This compound derivatives have also been investigated for their potential as antiviral agents. Modifications of the core structure have led to the identification of compounds with activity against human adenovirus (HAdV) and human cytomegalovirus (HCMV).[2]

Quantitative Data

A study involving the replacement of a standard piperazine ring with a this compound moiety, among other structural modifications, identified several derivatives with potent antiviral activity and low cytotoxicity.[2] These compounds were effective in blocking viral DNA replication.[2]

| Derivative Type | Target Virus | Activity Metric | Result[2] |

| Substituted Acetyl this compound | Human Adenovirus (HAdV) | % Inhibition | >80% at µM and nM concentrations |

| Substituted Acetyl this compound | Human Cytomegalovirus (HCMV) | DNA Replication Blockade | Effective at low µM concentrations |

Experimental Protocols

Antiviral Activity and Cytotoxicity Assay (General Protocol) [3]

-

Objective: To evaluate the antiviral efficacy and cellular toxicity of the synthesized compounds.

-

Cell Line: A suitable host cell line for the target virus is used (e.g., A549 cells for HAdV).

-

Antiviral Assay Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. Cells are infected with the virus (e.g., HAdV expressing Green Fluorescent Protein, GFP) at a specific multiplicity of infection (MOI). c. The test compounds are added at various concentrations. d. After an incubation period (e.g., 48 hours), viral infection is quantified by measuring the reporter gene expression (e.g., GFP fluorescence) using an imager.

-

Cytotoxicity Assay Procedure: a. Actively dividing cells are incubated with the test compounds at various concentrations for the same duration as the antiviral assay. b. Cell viability is measured using a standard assay, such as the AlamarBlue™ cell viability assay.

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated. The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.

Neuroprotective Activity in Alzheimer's Disease

Piperazine derivatives have been identified as potential therapeutic agents for Alzheimer's disease (AD).[4] One mechanism involves the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which is part of a signaling pathway that regulates the stability of dendritic spines and plays a role in memory formation.[4]

Hypothesized Mechanism of Action